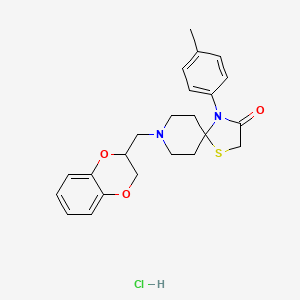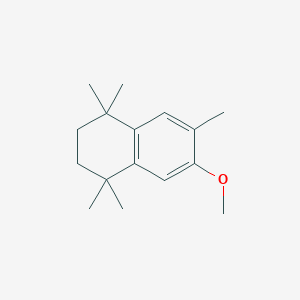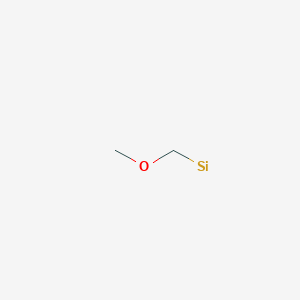
Methoxymethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxymethylsilane is an organosilicon compound with the chemical formula CH₃OSi(CH₃)₃. It is a colorless, free-flowing liquid that is primarily used as a silylating agent. This compound is known for its ability to provide hydrophobic surface coatings with high water contact angles and low surface energy .
Méthodes De Préparation
Methoxymethylsilane is typically synthesized through the reaction of methyltrichlorosilane with methanol. The reaction proceeds via an S_N2 mechanism, where the nucleophilic attack of methanol displaces the chloride ions from methyltrichlorosilane, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Reaction: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ]
Industrial production methods often involve the use of large-scale reactors and controlled conditions to ensure high yield and purity of the product. The reaction is typically carried out at room temperature and atmospheric pressure .
Analyse Des Réactions Chimiques
Methoxymethylsilane undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound hydrolyzes to form silanols and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Condensation: Catalysts such as acids or bases to promote siloxane bond formation
Substitution: Nucleophiles like alcohols, amines, and thiols
Major Products:
- Silanols
- Polysiloxane polymers
- Silyl ethers
- Silyl amines
Applications De Recherche Scientifique
Mécanisme D'action
The primary mechanism of action of methoxymethylsilane involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, this compound forms silanol groups, which can further condense to form siloxane bonds. This process leads to the formation of polysiloxane networks that provide hydrophobic and stable coatings .
Molecular Targets and Pathways:
Hydrolysis: Formation of silanol groups
Condensation: Formation of siloxane bonds and polysiloxane networks
Comparaison Avec Des Composés Similaires
Methoxymethylsilane can be compared with other similar organosilicon compounds, such as:
Methyltrimethoxysilane (MTM): Similar to this compound, MTM is used as a silylating agent and in the synthesis of polysiloxane polymers.
Dithis compound: This compound has two methoxy groups and one methyl group attached to the silicon atom.
Diethoxymethylsilane: Similar to dithis compound, this compound has two ethoxy groups and one methyl group attached to the silicon atom.
Uniqueness of this compound: this compound is unique due to its specific structure, which provides a balance between reactivity and stability. Its ability to form stable, hydrophobic coatings makes it valuable in various applications, from industrial coatings to biomedical devices .
Propriétés
Numéro CAS |
5624-64-6 |
|---|---|
Formule moléculaire |
C2H5OSi |
Poids moléculaire |
73.15 g/mol |
InChI |
InChI=1S/C2H5OSi/c1-3-2-4/h2H2,1H3 |
Clé InChI |
XXKZYQGQHYIBCW-UHFFFAOYSA-N |
SMILES canonique |
COC[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


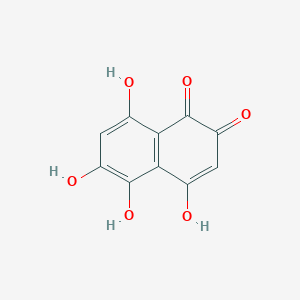
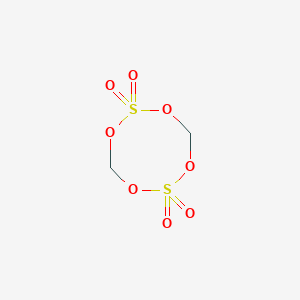
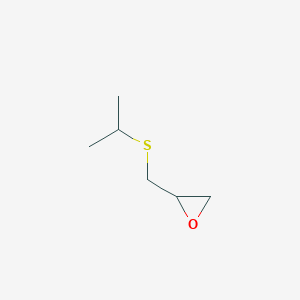

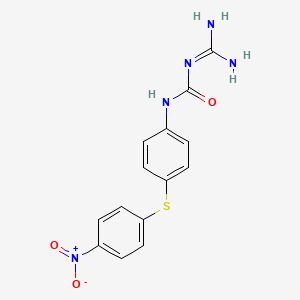

![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
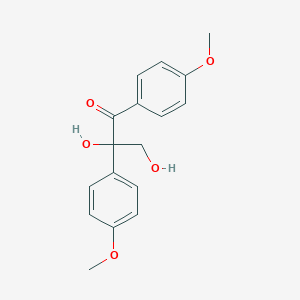

![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
